(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate
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Overview
Description
(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate is an organic compound with a complex structure that includes a cyano group, a trimethylphenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,4,6-trimethylbenzyl alcohol with an appropriate acylating agent to form the corresponding ester This intermediate is then subjected to a cyanation reaction to introduce the cyano group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the trimethylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-Cyano-3-[(2,4,6-dimethylphenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]butan-2-yl acetate
Uniqueness
(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
922735-38-4 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
[(2R)-1-cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C16H21NO3/c1-11-7-12(2)16(13(3)8-11)10-19-9-15(5-6-17)20-14(4)18/h7-8,15H,5,9-10H2,1-4H3/t15-/m1/s1 |
InChI Key |
FPTSARJCAJVXIP-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)COC[C@@H](CC#N)OC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCC(CC#N)OC(=O)C)C |
Origin of Product |
United States |
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